What is the chemical structure and molecular weight of Boc-Cys(Acm)-ONp
What is the chemical structure and molecular weight of Boc-Cys(Acm)-ONp
An In-depth Technical Guide to N-α-Boc-S-Acm-L-Cysteine p-Nitrophenyl Ester (Boc-Cys(Acm)-ONp)
Abstract
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine p-nitrophenyl ester, commonly abbreviated as Boc-Cys(Acm)-ONp. This specialized amino acid derivative is a strategic tool in synthetic peptide chemistry, engineered with a trifecta of functional moieties: an acid-labile N-terminal Boc protecting group, a stable and selectively cleavable S-Acm thiol protecting group, and a C-terminal p-nitrophenyl ester for efficient peptide bond formation. We will delve into its chemical structure, physicochemical properties, the strategic rationale behind its design, and its application in the synthesis of complex peptides, particularly those requiring the controlled formation of disulfide bridges. This document is intended for researchers, chemists, and professionals in drug development who utilize peptide synthesis in their work.
Chemical Identity and Physicochemical Properties
Boc-Cys(Acm)-ONp is a crystalline, typically white to off-white powder, valued for its stability and reactivity in controlled synthetic environments. Its structure is meticulously designed for specific roles in the stepwise construction of peptide chains.
The core structure consists of an L-cysteine residue modified with three key groups:
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N-α-tert-butoxycarbonyl (Boc): Protects the alpha-amino group.
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S-acetamidomethyl (Acm): Protects the thiol group in the side chain.
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p-nitrophenyl (ONp) ester: Activates the C-terminal carboxyl group.
Below is a diagram illustrating the principal components of the molecule.
Caption: Functional components of the Boc-Cys(Acm)-ONp molecule.
The key quantitative and qualitative properties of Boc-Cys(Acm)-ONp are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | N-α-tert-Butoxycarbonyl-S-acetamidomethyl-L-cysteine p-nitrophenyl ester | N/A |
| Molecular Formula | C₁₇H₂₃N₃O₇S | [1][2][3][4] |
| Molecular Weight | 413.45 g/mol | [3][4] |
| CAS Number | 58651-76-6 (Note: 58148-55-5 is also cited but less common) | [1][2][3][4] |
| Appearance | White to off-white powder | [4][5] |
| Purity | Typically ≥98% | [4][5] |
| Solubility | Soluble in DMSO, Methanol, DMF, Dichloromethane, Chloroform, Acetone | [3][5] |
| Storage Conditions | -20°C, in a desiccator, protected from light and moisture | [2][5] |
The Strategic Role of Protecting and Activating Groups
The utility of Boc-Cys(Acm)-ONp stems from its multi-functional nature, which provides chemists with precise control over peptide chain elongation and side-chain modification. This is achieved through an orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others.
The N-α-Boc Group: The Temporary Shield
The tert-butoxycarbonyl (Boc) group is a cornerstone of the peptide synthesis strategy pioneered by Merrifield.[6] Its primary function is to temporarily block the N-terminal amine, preventing self-polymerization and ensuring that peptide bond formation occurs only at the desired position.
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Causality of Choice: The Boc group's key advantage is its lability under moderately acidic conditions. It is efficiently removed using reagents like trifluoroacetic acid (TFA), typically in a solution of 25-50% TFA in a solvent like dichloromethane (DCM).[7] This deprotection step yields a protonated amine, ready for the next coupling reaction, while leaving other acid-sensitive groups (if properly chosen) and, critically, the Acm group, intact.
The S-Acm Group: Orthogonal Thiol Protection
The cysteine thiol side chain is highly nucleophilic and susceptible to oxidation, alkylation, and other unwanted side reactions during synthesis.[7] The acetamidomethyl (Acm) group provides robust protection for this functionality.
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Expertise and Trustworthiness: The Acm group is stable under the acidic conditions used for Boc removal and the basic conditions of peptide coupling, making it orthogonal to the primary steps of Boc-based solid-phase peptide synthesis (SPPS).[8][9] This stability is crucial for the synthesis of long or complex peptides where the cysteine residue is introduced early. The Acm group is specifically removed later in the synthetic sequence, most commonly using reagents like iodine (I₂) or silver salts (e.g., Ag(I)).[9] The use of iodine not only cleaves the Acm group but also simultaneously oxidizes the resulting free thiols to form a disulfide bond, a key structural feature in many biologically active peptides and proteins.[8]
The C-terminal p-Nitrophenyl (ONp) Ester: A Pre-activated Handle
Unlike modern SPPS, which often relies on in-situ activation of the carboxylic acid using reagents like HBTU or DIC, Boc-Cys(Acm)-ONp comes "pre-activated". The p-nitrophenyl group is strongly electron-withdrawing, which makes the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a free amino group.
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Mechanism of Action: This pre-activation facilitates a clean and efficient aminolysis reaction to form a new peptide bond. This makes the reagent particularly useful for solution-phase synthesis, fragment condensation strategies, or for coupling the first amino acid to a resin. The reaction proceeds smoothly, often without the need for additional coupling reagents, and releases p-nitrophenol as a byproduct.
The diagram below illustrates the orthogonal nature of this reagent's functional groups.
Caption: Orthogonal reactivity of the functional groups in Boc-Cys(Acm)-ONp.
Application in Peptide Synthesis: A Methodological Workflow
Boc-Cys(Acm)-ONp is ideally suited for the controlled, stepwise addition of a protected cysteine residue. The following protocol outlines a general procedure for a solution-phase coupling reaction.
Experimental Protocol: Solution-Phase Coupling
This protocol describes the coupling of Boc-Cys(Acm)-ONp to an amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl) as a model system.
Materials:
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Boc-Cys(Acm)-ONp
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Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Thin Layer Chromatography (TLC) plate, developing system (e.g., 10% MeOH in DCM), and visualization agent (e.g., ninhydrin stain).
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF.
-
Neutralization: Add DIPEA (1.1 equivalents) to the solution to neutralize the hydrochloride salt and free the primary amine. Stir for 10-15 minutes at room temperature. Causality: The free amine is the active nucleophile required for the coupling reaction. DIPEA is a non-nucleophilic base that will not compete in the reaction.
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Coupling Reaction: Add Boc-Cys(Acm)-ONp (1.05 equivalents) to the flask. The solution may turn yellow due to the release of the p-nitrophenolate anion.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress by TLC. A sample of the reaction mixture is spotted on the TLC plate. The disappearance of the starting amine spot (visualized with ninhydrin) and the appearance of a new, higher-running product spot indicate a successful reaction. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (3 times to remove p-nitrophenol and excess acid), water (1 time), and brine (1 time). Causality: The basic wash removes the acidic p-nitrophenol byproduct, driving the equilibrium and simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude dipeptide product.
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Purification: If necessary, purify the crude product by flash column chromatography.
Workflow Visualization
Caption: Experimental workflow for solution-phase peptide coupling.
Conclusion and Best Practices
Boc-Cys(Acm)-ONp is a highly effective and strategic reagent for the incorporation of protected cysteine into peptides. Its combination of an acid-labile Boc group, a stable Acm group, and a pre-activated ONp ester provides chemists with robust control over complex synthetic routes.
Key Considerations for Optimal Results:
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Reagent Integrity: Due to the active ester, the compound is sensitive to moisture. Always store it under the recommended conditions (-20°C, desiccated) and handle it in an inert atmosphere when possible to prevent hydrolysis.[5]
-
Reaction Monitoring: Never assume a reaction has gone to completion. Empirical validation through methods like TLC or HPLC is critical to ensure high-quality synthesis and avoid deletion sequences.[7]
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Downstream Planning: The choice of Boc-Cys(Acm)-ONp implies a downstream strategy for Acm-deprotection and disulfide bond formation. Ensure that all other amino acid side-chain protecting groups in the sequence are compatible with the conditions required for this final step.
By understanding the chemical principles behind its design and adhering to rigorous experimental technique, researchers can effectively leverage Boc-Cys(Acm)-ONp to advance their work in drug discovery and biochemical research.
References
- Boc-Cys(ACM)
- Boc-Cys(Acm)-ONp [58651-76-6] - Peptides.
- Boc-Cys(Acm)-ONp amino acid - MyBioSource.
- BOC-CYS(ACM)-ONP | 58651-76-6 - ChemicalBook.
- Boc-Cys(Acm)-ONp CAS No. 58651-76-6 - KareBay Biochem.
- The Chemical Properties and Applications of Boc-Cys(Acm)-OH - BOC Sciences.
- Boc-Cys(Acm)-OH Novabiochem 19746-37-3 - Sigma-Aldrich.
- Technical Support Center: Enhancing Long Peptide Synthesis with Boc-Cys(Acm)-Ser-OH - Benchchem.
- Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces - Semantic Scholar.
- Cysteine Deriv
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